molecular formula C18H16FN3O4S2 B2984578 N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021065-79-1

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No. B2984578
CAS RN: 1021065-79-1
M. Wt: 421.46
InChI Key: ZLLADAQQANGQAT-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazolecarboxamide derivatives. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. The compound has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Enzyme Inhibition

  • Halogenated sulfonamides, including derivatives similar to the specified compound, have been synthesized and investigated for their inhibition of carbonic anhydrase IX, a tumor-associated enzyme. These compounds have shown potent inhibitory effects, suggesting potential applications as antitumor agents (Ilies et al., 2003). Additionally, sulfonamide derivatives have exhibited significant aldose reductase inhibitory activity, implying potential for managing diabetic complications (Alexiou & Demopoulos, 2010).

Anticancer Activity

  • New Co(II) complexes of sulfonamide derivatives demonstrated promising in vitro cytotoxicity against the human breast cancer cell line MCF 7, highlighting their potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017). Similarly, various synthesized pyrazole-sulfonamide derivatives showed selective antitumor activity against rat brain tumor cells (C6) and the HeLa cell line, indicating a broad spectrum of anticancer efficacy (Mert et al., 2014).

Fluorescence Studies and Photodynamic Therapy

  • Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base were synthesized and characterized for their fluorescence properties, singlet oxygen quantum yield, and photodynamic therapy applications. These compounds have shown high potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

  • Novel sulfonamide benzothiazole derivatives have been synthesized and exhibited significant antimicrobial activity, suggesting their utility as potential antibacterial and antifungal agents (Jagtap et al., 2010).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLADAQQANGQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

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